molecular formula C17H14O5 B1672124 (3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One CAS No. 76974-79-3

(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One

Cat. No.: B1672124
CAS No.: 76974-79-3
M. Wt: 298.29 g/mol
InChI Key: XHSDUVBUZOUAOQ-IMBONUEFSA-N
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Mechanism of Action

Target of Action

Strigolactones, including GR24, are signaling molecules produced by plants . They play a crucial role in the intracorporeal control of plant development and growth . GR24 has been shown to have promising properties in anti-cancer therapy, inhibiting angiogenesis, which may enhance the anticancer effect of these γ-lactones . Furthermore, it has been shown that strigolactones have anti-inflammatory and antioxidant properties .

Mode of Action

GR24 interacts with its targets to bring about significant changes. It has been shown that strigolactone analogs, like GR24, affect the arrest of the cell cycle in the G2/M phase by repressing cyclin B expression . Furthermore, treatment of cells with GR24 significantly reduced the accumulation of the RelA unit (p65) in the cell nucleus, confirming the anti-inflammatory properties of this strigolactone analog .

Biochemical Pathways

Strigolactones, including GR24, are involved in multiple developmental processes and respond to diverse environmental signals . They coordinate adjustments in the balance of resource distribution by strategic modification of plant development, allowing plants to adapt to nutrient deficiency . Strigolactones interplay with other plant phytohormones, forming elaborate signaling networks .

Pharmacokinetics

It has been observed that after gr24 addition, a significant nadph increase was observed within 5 minutes, reaching maximum intensities after 10 to 15 minutes .

Result of Action

The application of GR24 has been shown to result in a variety of effects. For instance, it has been shown to inhibit angiogenesis, which may enhance the anticancer effect of these γ-lactones . Furthermore, it has been shown that strigolactones have anti-inflammatory and antioxidant properties . In plants, GR24 has been shown to inhibit the elongation of axillary buds .

Action Environment

The action of GR24 can be influenced by environmental factors. For instance, the interdependence between light and strigolactone signaling has been observed . The application of GR24 in dark conditions partially alleviated cytoskeletal rearrangement, suggesting a new mechanistic connection between cytoskeletal behavior and the light-dependence of strigolactone signaling . Furthermore, GR24 has been shown to be effective in alleviating low nitrogen stress in plants, suggesting its potential for application in environments with low nitrogen soil .

Biochemical Analysis

Biochemical Properties

Strigolactone GR24 plays a significant role in biochemical reactions. It has been shown to stimulate the mitosis and growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by boosting its energy metabolism . This involves a rapid increase in the NADH concentration, the NADH dehydrogenase activity, and the ATP content of the fungal cell . Furthermore, GR24 has been found to modulate the expression of auxin-related genes and stimulate the induction of auxin response factors .

Cellular Effects

Strigolactone GR24 has various effects on different types of cells and cellular processes. For instance, it has been shown to inhibit angiogenesis, which may enhance the anticancer effect of these γ-lactones . Additionally, GR24 has been found to increase the accumulation of carbohydrates and the synthesis of sucrose-related enzyme activities, enhance antioxidant enzyme activities and antioxidant substance contents, and reduce the levels of H2O2 and MDA in cucumber seedlings under low light stress .

Molecular Mechanism

The molecular mechanism of Strigolactone GR24 involves direct effects on the growth of root and root hair elongation, while inhibiting the secondary development of shoots . In addition, along with auxins, it regulates the aging process of leaves, stem growth, and seed germination . Furthermore, GR24 has been shown to increase polar localization of PIN2 in the plasma membrane of epidermal cells and accumulation of PIN2-containing brefeldin A (BFA) bodies, increased ARA7-labeled endosomal trafficking, reduced F-actin bundling and enhanced actin dynamics, all in a MAX2-dependent manner .

Temporal Effects in Laboratory Settings

The effects of Strigolactone GR24 change over time in laboratory settings. For instance, the initial boost to the cellular energy of the fungus Gigaspora rosea caused by GR24 treatment is followed by up-regulation of the genes involved in mitochondrial metabolism and hyphal growth, and stimulation of the fungal mitotic activity several days later .

Metabolic Pathways

Strigolactone GR24 is involved in various metabolic pathways. For example, it has been shown to increase the accumulation of carbohydrates and the synthesis of sucrose-related enzyme activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: GR24 can be synthesized using commercially available materials through a series of chemical reactions. One common method involves the synthesis of halogenated GR24 analogs, such as 7-bromo-GR24 and 7-fluoro-GR24, using simple steps . The synthesis typically starts with a precursor compound, which undergoes various chemical transformations, including halogenation, to produce the desired GR24 analog .

Industrial Production Methods: Industrial production of GR24 involves optimizing the synthetic routes to achieve high yields and purity. The process may include the use of advanced techniques such as column chromatography to purify the final product . The scalability of the production process is crucial for meeting the demand for GR24 in research and agricultural applications.

Comparison with Similar Compounds

Properties

IUPAC Name

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSDUVBUZOUAOQ-IMBONUEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76974-79-3
Record name GR 24
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 2
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 3
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 4
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 5
Reactant of Route 5
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 6
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One

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